In-Depth Technical Guide to 9H-Indeno[2,1-c]pyridazine: Structural Elucidation, Numbering, and Synthetic Workflows
In-Depth Technical Guide to 9H-Indeno[2,1-c]pyridazine: Structural Elucidation, Numbering, and Synthetic Workflows
As a Senior Application Scientist specializing in heterocyclic chemistry and drug development, I frequently encounter synthetic bottlenecks that stem from a fundamental misunderstanding of complex fused ring systems. The 9H-indeno[2,1-c]pyridazine scaffold is a prime example. Its unique fluorene-like topology, combined with the electron-deficient nature of the pyridazine ring, creates a highly specific reactivity profile.
This whitepaper provides an authoritative deconstruction of the 9H-indeno[2,1-c]pyridazine core. By bridging IUPAC nomenclature rules with field-proven synthetic methodologies and pharmacological data, this guide serves as a comprehensive blueprint for researchers looking to functionalize this privileged scaffold for antimicrobial and oncological applications.
Part 1: Structural Anatomy and IUPAC Numbering Logic
To successfully manipulate a molecule, one must first understand its spatial and electronic architecture. The name "9H-indeno[2,1-c]pyridazine" is not arbitrary; it is a precise set of coordinates dictating the molecule's connectivity.
Deconstructing the Fusion
According to IUPAC nomenclature for fused heterocycles, the nitrogen-containing ring (pyridazine) takes precedence as the base component, while the carbocycle (indene) is the attached component.
-
Face Assignment : The bonds of the base pyridazine ring are lettered starting from the N-N bond. The 1,2-bond is face 'a', 2,3 is 'b', and the 3,4-bond is face 'c'. Thus, the fusion occurs at the C3-C4 bond of pyridazine.
-
Indene Numbering : Indene is numbered starting from its saturated CH₂ group as position 1, with the double bond at positions 2 and 3.
-
The [2,1-c] Vector : The numbers [2,1] indicate the directionality of the fusion. Carbon-2 of indene fuses to Carbon-3 of pyridazine, and Carbon-1 of indene fuses to Carbon-4 of pyridazine.
Peripheral Numbering of the Fused System
Once fused, the tricyclic system is re-numbered as a cohesive unit, similar to fluorene. We orient the molecule horizontally with the heteroatom-containing ring on the right. To give the nitrogen atoms the lowest possible locants, we begin numbering at the top-right atom.
-
Positions 1 & 2 : Assigned to the adjacent nitrogen atoms.
-
Positions 3 & 4 : Assigned to the reactive carbons of the pyridazine ring.
-
Position 9 : Assigned to the saturated methylene bridge, yielding the "9H" designation (1)[1].
Fig 1: Structural logic and IUPAC numbering derivation for 9H-indeno[2,1-c]pyridazine.
Part 2: Chemical Synthesis & Self-Validating Methodologies
The synthesis of indeno[2,1-c]pyridazine derivatives relies on exploiting the electrophilicity of 1,3-indanedione. Below are two field-proven protocols designed with built-in causality and self-validation mechanisms.
Protocol A: Synthesis of the 3-Chloro-9H-indeno[2,1-c]pyridazine Intermediate
This intermediate is the gateway to diverse SNAr (Nucleophilic Aromatic Substitution) functionalizations.
-
Primary Cyclization : Condense 1,3-indanedione with a hydrazine derivative (e.g., cyanoacetohydrazide) in boiling ethanol.
-
Causality: The highly electrophilic carbonyls of 1,3-indanedione are primed for nucleophilic attack. The initial Knoevenagel-type condensation is followed by spontaneous intramolecular cyclization, driven by the thermodynamic stability of the resulting fully conjugated 9H-indeno[2,1-c]pyridazin-3(2H)-one system (2)[2].
-
-
Chlorination (Imidoyl Chloride Formation) : Suspend 1 mmol of the resulting pyridazinone in 2 mL (22 mmol) of phosphorus oxychloride (POCl₃). Reflux for 0.5 to 2 hours.
-
Causality: The selection of POCl₃ is not arbitrary. It phosphorylates the thermodynamically stable lactam tautomer, converting the oxygen into an excellent leaving group. Subsequent nucleophilic attack by the chloride ion yields the highly reactive imidoyl chloride at position 3[3].
-
-
Self-Validating Isolation : Remove the excess POCl₃ under reduced pressure prior to any aqueous workup.
-
Causality: This is a critical self-validating step. Failing to remove POCl₃ before introducing water will cause violent hydrolysis, converting the newly formed 3-chloro product back into the starting lactam, thereby destroying the yield.
-
Fig 2: Step-by-step synthetic workflow for 3-chloro-9H-indeno[2,1-c]pyridazine.
Protocol B: One-Pot Multicomponent Spiro-Annulation
For advanced drug discovery, spiro-derivatives can be synthesized via a highly efficient multicomponent reaction (4)[4].
-
Reaction Matrix : Combine equimolar amounts of cyanoacetohydrazide, ninhydrin, malononitrile, and a cyclic CH-acid in ethanol.
-
Catalyst-Free Reflux : Reflux the mixture without the addition of hazardous catalysts.
-
Causality: This cascade leverages sequential Knoevenagel addition, Michael addition, and successive keto-enol tautomerizations. The protocol is self-validating because the complex spiro[indeno[2,1-c]pyridazine-9,4′-pyran] product naturally precipitates from the ethanolic matrix upon completion, driving the equilibrium forward and allowing for simple filtration-based purification.
-
Part 3: Pharmacological Profiling & Structure-Activity Relationships
The 9H-indeno[2,1-c]pyridazine core is a privileged scaffold in medicinal chemistry. Modifications at the C3 position and the C9 methylene bridge drastically alter its biological target profile.
Recent studies have highlighted the efficacy of N-oxide derivatives against specific microbial pathogens (3)[3],[5], as well as the potent pro-apoptotic effects of spiro-annulated variants in oncology[4].
Quantitative Pharmacological Data Summary
| Compound Class / Derivative | Target Organism / Cell Line | Key Activity Metric | Mechanism / Notes |
| 9H-indeno[2,1-c]pyridazine N-oxides | Staphylococcus aureus | Moderate Inhibition | Inactive against Gram-negative bacteria and fungi[5]. |
| 9-nitro-benzo[f]cinnoline N-oxide | Trichomonas vaginalis | MIC = 3.9 µg/mL | Displayed the highest antiprotozoal activity in the synthesized series[5]. |
| Spiro-4H-pyran derivative (5a) | Staphylococcus aureus | Inhibition zone: 4–15 mm | Evaluated via in vitro disk diffusion method[4]. |
| Spiro-4H-pyran derivative (5a) | A549, A375, LNCaP Cells | High Cytotoxicity | Triggers mitochondrial-mediated apoptosis via modulation of Bcl-2/Bax pathways[4]. |
Part 4: Mechanistic Pathways in Oncology
The spiro-indenopyridazine derivatives (such as compound 5a) exhibit significant cytotoxicity against human cancer cell lines (A549, A375, LNCaP). Mechanistically, these compounds target the intrinsic mitochondrial pathway. By modulating the expression ratios of the Bcl-2 family of proteins (specifically altering the balance between anti-apoptotic Bcl-2 and pro-apoptotic Bax), these compounds compromise mitochondrial membrane permeability, ultimately transmitting fatal pro-apoptotic signals to the cancer cell[4].
Fig 3: Mitochondrial-mediated apoptotic pathway triggered by spiro-indenopyridazines.
References
- Source: Academia.
- Source: PMC (NIH)
- Title: Synthesis of some new Indeno[1,2-e]pyrazolo[5,1-c]-1,2,4-triazin-6-one and Indeno[2,1-c]pyridazine-4-carbonitrile Derivatives Source: SciRP URL
- Title: Pyridazine N-oxides. III.
- Title: 9h-indeno[2,1-c]pyridazine (C11H8N2)
Sources
- 1. PubChemLite - 9h-indeno[2,1-c]pyridazine (C11H8N2) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis of some new Indeno[1,2-e]pyrazolo[5,1-c]-1,2,4-triazin-6-one and Indeno[2,1-c]pyridazine-4-carbonitrile Derivatives [scirp.org]
- 3. (PDF) Synthesis and “in Vitro” Antimicrobial Properties ofN-Oxide Derivatives Based on Tricyclic Indeno[2,1-c]pyridazine and Benzo[f]cinnoline Systems [academia.edu]
- 4. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems - PubMed [pubmed.ncbi.nlm.nih.gov]
